molecular formula C10H20Cl2N2O3 B1436387 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride CAS No. 2060041-56-5

3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride

Cat. No.: B1436387
CAS No.: 2060041-56-5
M. Wt: 287.18 g/mol
InChI Key: WLXCYSFPCYBECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a piperazine ring substituted with a methyl group and an oxolane ring, which is further modified with a carboxylic acid group and dihydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperazine, methyl iodide, oxolane, and carboxylic acid derivatives.

  • Reaction Steps:

    • Methylation: Piperazine is methylated using methyl iodide to form 4-methylpiperazine.

    • Oxolane Formation: The oxolane ring is synthesized through cyclization reactions involving appropriate precursors.

    • Carboxylation: The oxolane ring is then functionalized with a carboxylic acid group.

    • Salt Formation: The carboxylic acid derivative is converted to its dihydrochloride salt form.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.

  • Purification: Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce the carboxylic acid group.

  • Reduction: Reduction reactions may be employed in the synthesis of the oxolane ring.

  • Substitution: Substitution reactions are used in the methylation of piperazine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Methyl iodide is used for methylation, and cyclization reactions are typically performed under acidic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Methylated piperazines.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride is used in various fields:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound is used in biological studies to investigate cellular processes and molecular interactions.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to the target and modulating its activity.

Comparison with Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but lacks the oxolane ring.

  • 3-(Dimethylamino)propionic acid: Similar functional groups but different core structure.

Uniqueness:

  • The presence of the oxolane ring in 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride distinguishes it from other compounds, providing unique chemical and physical properties.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)oxolane-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.2ClH/c1-11-3-5-12(6-4-11)10(9(13)14)2-7-15-8-10;;/h2-8H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXCYSFPCYBECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCOC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Reactant of Route 4
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Reactant of Route 5
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.